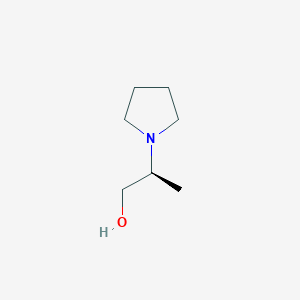
2,5-dihydro-1H-pyrrole-1-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dihydro-1H-pyrrole-1-carbonyl chloride, also known as DHPCC, is an organic compound belonging to the family of pyrrole compounds. It is a colorless liquid with a melting point of -50°C. It has many applications in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the synthesis of many other compounds such as pyrrole derivatives, heterocyclic compounds, and amines. This compound is also used in the synthesis of various other compounds such as amides, esters, and amines.
Mecanismo De Acción
The mechanism of action of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride is not well understood. However, it is believed that the reaction involves the formation of an intermediate pyrrole-carbon tetrachloride adduct, which is then hydrolyzed to form the desired product. The reaction is believed to be catalyzed by a Lewis acid such as AlCl3 or CuCl2.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride are not known. However, it is believed to have some effects on the body, as it is used in the synthesis of various compounds and drugs. It is believed to have some effects on the liver and kidneys, as well as on the cardiovascular system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 2,5-dihydro-1H-pyrrole-1-carbonyl chloride in laboratory experiments is its low cost and ease of use. It is also a relatively safe compound to use, as it is not toxic and has a low melting point. However, it is important to note that the reaction is highly exothermic, and so care must be taken to avoid overheating. Additionally, the reaction is slow and can take several hours to complete.
Direcciones Futuras
In the future, 2,5-dihydro-1H-pyrrole-1-carbonyl chloride could be used in the synthesis of a variety of compounds, such as peptides, heterocyclic compounds, and amines. It could also be used in the production of pharmaceuticals and agrochemicals. Additionally, it could be used in the synthesis of other compounds such as amides, esters, and carboxylic acids. Furthermore, it could be used in the synthesis of various biomolecules, such as nucleic acids and proteins. Finally, it could be used in the development of new catalysts and reagents for various chemical reactions.
Métodos De Síntesis
The synthesis of 2,5-dihydro-1H-pyrrole-1-carbonyl chloride is usually done through a reaction between pyrrole and carbon tetrachloride in the presence of anhydrous aluminum chloride. The reaction is carried out in an inert atmosphere such as nitrogen or argon. The reaction is catalyzed by a Lewis acid such as AlCl3 or CuCl2. The reaction is typically carried out at a temperature of 0-50°C and a pressure of 1-2 atm. The reaction yields a colorless liquid that is the desired product.
Aplicaciones Científicas De Investigación
2,5-dihydro-1H-pyrrole-1-carbonyl chloride has many applications in the fields of organic synthesis and medicinal chemistry. It has been used in the synthesis of various heterocyclic compounds such as pyrrole derivatives, amides, and esters. It has also been used in the synthesis of pharmaceuticals and agrochemicals. It has also been used in the synthesis of peptides and other biomolecules. It has also been used in the synthesis of various other compounds such as amines, alcohols, and carboxylic acids.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2,5-dihydro-1H-pyrrole-1-carbonyl chloride involves the reaction of 1H-pyrrole-1-carboxylic acid with thionyl chloride followed by reduction with sodium borohydride.", "Starting Materials": [ "1H-pyrrole-1-carboxylic acid", "Thionyl chloride", "Sodium borohydride", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Dissolve 1H-pyrrole-1-carboxylic acid in methanol.", "Step 2: Add thionyl chloride dropwise to the solution while stirring.", "Step 3: Heat the mixture at reflux for 2 hours.", "Step 4: Cool the mixture to room temperature and evaporate the solvent under reduced pressure.", "Step 5: Dissolve the residue in chloroform and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in methanol and add sodium borohydride.", "Step 8: Stir the mixture at room temperature for 2 hours.", "Step 9: Quench the reaction by adding water and extract the product with chloroform.", "Step 10: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain 2,5-dihydro-1H-pyrrole-1-carbonyl chloride." ] } | |
Número CAS |
496052-34-7 |
Nombre del producto |
2,5-dihydro-1H-pyrrole-1-carbonyl chloride |
Fórmula molecular |
C5H6ClNO |
Peso molecular |
131.6 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



